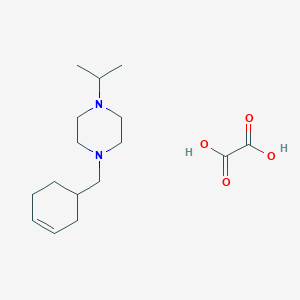![molecular formula C13H23NO2 B5148839 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol](/img/structure/B5148839.png)
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol, also known as Memantine, is a medication used to treat Alzheimer's disease. It belongs to the class of drugs called NMDA receptor antagonists.
作用機序
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, this compound prevents the overactivation of glutamate, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function. Additionally, this compound has been shown to reduce oxidative stress, inflammation, and beta-amyloid accumulation, which are all implicated in the development and progression of Alzheimer's disease.
実験室実験の利点と制限
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol has several advantages for lab experiments. It is well-tolerated and has a good safety profile, making it a suitable candidate for clinical trials. Additionally, this compound has a long half-life, allowing for once-daily dosing. However, this compound has limitations in terms of its specificity for the NMDA receptor, as it can also bind to other receptors. This can lead to off-target effects and limit its therapeutic potential.
将来の方向性
There are several future directions for 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol research. One area of interest is the development of this compound analogs with improved specificity for the NMDA receptor. Additionally, this compound is being investigated for its potential use in combination therapy with other Alzheimer's disease drugs. Finally, there is ongoing research into the use of this compound in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury.
Conclusion:
In conclusion, this compound is a promising drug with therapeutic potential in Alzheimer's disease and other neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Additionally, there are several future directions for this compound research, including the development of analogs with improved specificity and investigating its use in combination therapy.
合成法
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol is synthesized by reacting 1-adamantanamine with formaldehyde and methylamine. The resulting compound is then treated with ethylene oxide to obtain this compound.
科学的研究の応用
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and delay disease progression. Additionally, this compound has been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
特性
IUPAC Name |
3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-14(2-3-15)12-5-10-4-11(6-12)8-13(16,7-10)9-12/h10-11,15-16H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSUXTDJUGMDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C12CC3CC(C1)CC(C3)(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-butoxy-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5148760.png)
![6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5148763.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5148767.png)


![2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B5148778.png)

![N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline](/img/structure/B5148782.png)


![N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B5148818.png)
![N-(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5148826.png)

